molecular formula C11H18F3NO3 B3142064 tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 497103-76-1

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No. B3142064
CAS RN: 497103-76-1
M. Wt: 269.26 g/mol
InChI Key: CRSWFECHMDRHHV-HTQZYQBOSA-N
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Description

The tert-butyl group is a simple hydrocarbon moiety that exhibits a unique reactivity pattern due to its crowded structure . It has various applications in chemical transformations and is also relevant in nature, being involved in biosynthetic and biodegradation pathways .


Molecular Structure Analysis

The crowded structure of the tert-butyl group influences its reactivity pattern . For a detailed molecular structure analysis of “tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate”, more specific information would be needed.

Scientific Research Applications

Enantioselective Synthesis

A significant application of this compound is in the enantioselective synthesis of pyrrolidines. Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. The synthesis achieved a high overall yield and was shown to be applicable to both electronically neutral and rich substituted phenyl substrates (Chung et al., 2005).

Fluorination Effect on Reduction

Funabiki et al. (2008) studied the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, noting that the presence of the perfluoroalkyl group led to excellent diastereoselectivities in the reduction process. This is contrasted with reductions of nonfluorinated counterparts, highlighting the unique chemical properties imparted by the fluorinated groups (Funabiki et al., 2008).

Crystal Structure Analysis

The compound's variants have been the subject of crystal structure analysis. For example, Naveen et al. (2007) synthesized Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized its crystal structure, highlighting its potential for further chemical and structural studies (Naveen et al., 2007).

Inhibitor Synthesis for Viral Diseases

Wang et al. (2001) detailed the discovery of a potent inhibitor of influenza neuraminidase containing a similar core structure. This discovery underscored the relevance of such compounds in the synthesis of medicinal agents targeting viral diseases (Wang et al., 2001).

Intermediate for Azasugar Synthesis

The compound serves as a precursor in the synthesis of azasugars, a class of compounds with various biological activities. Huang Pei-qiang (2011) reported a convenient synthesis of a polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars (Huang Pei-qiang, 2011).

Substrate in Pyrazole Synthesis

Martins et al. (2012) conducted a study on the synthesis of a series of pyrazoles using a tert-butyl derivative as a substrate, showcasing the versatility of such compounds in synthetic organic chemistry (Martins et al., 2012).

properties

IUPAC Name

tert-butyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWFECHMDRHHV-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123516
Record name 1,1-Dimethylethyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

CAS RN

497103-76-1
Record name 1,1-Dimethylethyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497103-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
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tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

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